N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-CYCLOHEXYL-2-({6-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a cyclohexyl group, and a methoxyphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-({6-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves multiple steps. One common method includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-aminobenzothiazole to form an imine intermediate. This intermediate is then reacted with cyclohexylamine and acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-({6-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
N-CYCLOHEXYL-2-({6-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-({6-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- **N-cyclohexyl-2-[(2R,3S,6S)-2-(hydroxymethyl)-3-[(4-methoxyanilino)-oxomethyl]amino]-3,6-dihydro-2H-pyran-6-yl]acetamide
- **2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
N-CYCLOHEXYL-2-({6-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. Its benzothiazole ring and methoxyphenyl group make it particularly interesting for medicinal chemistry research.
Properties
Molecular Formula |
C23H25N3O3S2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[6-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N3O3S2/c1-29-19-9-5-6-15(22(19)28)13-24-17-10-11-18-20(12-17)31-23(26-18)30-14-21(27)25-16-7-3-2-4-8-16/h5-6,9-13,16,28H,2-4,7-8,14H2,1H3,(H,25,27) |
InChI Key |
MSQSCQQTHZAWBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4CCCCC4 |
Origin of Product |
United States |
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